Cas no 81102-59-2 (2-(3,4-dichlorophenyl)-2-pyridazin-3-ylethanethioamide)

81102-59-2 structure
Product name:2-(3,4-dichlorophenyl)-2-pyridazin-3-ylethanethioamide
2-(3,4-dichlorophenyl)-2-pyridazin-3-ylethanethioamide Chemical and Physical Properties
Names and Identifiers
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- 2-(3,4-dichlorophenyl)-2-pyridazin-3-ylethanethioamide
- BRN 5558164
- alpha-(3,4-Dichlorophenyl)-3-pyridazineethanethioamide
- DTXSID501001779
- 2-(3,4-Dichlorophenyl)-2-(pyridazin-3-yl)ethanimidothioic acid
- 3-Pyridazineethanethioamide, alpha-(3,4-dichlorophenyl)-
- 81102-59-2
-
- Inchi: InChI=1S/C12H9Cl2N3S/c13-8-4-3-7(6-9(8)14)11(12(15)18)10-2-1-5-16-17-10/h1-6,11H,(H2,15,18)
- InChI Key: TTZCZTLSFFRMRV-UHFFFAOYSA-N
- SMILES: C1=CC(=NN=C1)C(C2=CC(=C(C=C2)Cl)Cl)C(=S)N
Computed Properties
- Exact Mass: 296.9894239g/mol
- Monoisotopic Mass: 296.9894239g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 303
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 83.9Ų
2-(3,4-dichlorophenyl)-2-pyridazin-3-ylethanethioamide Related Literature
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R. Scott Martin,Andrew J. Gawron,Fiona B. Regan,Eithne Dempsey,Susan M. Lunte Analyst, 2001,126, 277-280
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Youngae Jung,Yun Gyong Ahn,Ho Kyoung Kim,Byeong Cheol Moon,A Yeong Lee,Do Hyun Ryu Analyst, 2011,136, 4222-4231
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3. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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Eliseo Ruiz,Jordi Cirera,Santiago Alvarez,Claudia Loose,Jens Kortus Chem. Commun., 2008, 52-54
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